

Analytical Standards for O-Desmethyl Quinidine: Application Notes and Protocols

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Compound of Interest

Compound Name: *O*-Desmethyl quinidine

Cat. No.: B15600916

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Introduction

O-Desmethyl quinidine, also known as 6'-hydroxycinchonine or cupreidine, is a primary metabolite of quinidine, a class IA antiarrhythmic agent.^{[1][2]} It is also considered an impurity in pharmaceutical preparations of quinidine. As a metabolite, it may contribute to the overall pharmacological and toxicological profile of quinidine. Therefore, the availability of a well-characterized analytical standard of **O-Desmethyl quinidine** is crucial for pharmacokinetic studies, drug metabolism research, and quality control of quinidine-based pharmaceuticals.

These application notes provide detailed information on the physicochemical properties, analytical methods, and quality control specifications for the **O-Desmethyl quinidine** analytical standard. The protocols outlined below are intended to guide researchers in the accurate identification and quantification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **O-Desmethyl quinidine** is presented in the table below. This information is essential for the proper handling, storage, and use of the analytical standard.

Property	Value	References
Chemical Name	4-((S)-hydroxy((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol	[3] [4]
Synonyms	6'-Hydroxycinchonine, Cupreidine, Demethylquinidine, O- Demethylquinidine	[3] [5] [6]
CAS Number	70877-75-7	[1] [2] [3] [5] [6] [7] [8]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₂	[1] [3] [5] [7]
Molecular Weight	310.39 g/mol	[1] [3] [5] [7]
Appearance	White to off-white or pale yellow solid	[2] [7]
Melting Point	152 °C	[5]
Solubility	Soluble in DMSO	[9]
Storage	Long-term: -20°C or -80°C, protected from light. Short-term: 2-8°C or 4°C, protected from light and stored under nitrogen.	[3] [6] [7]

Quality Control Specifications

Analytical standards of **O-Desmethyl quinidine** should meet stringent quality control specifications to ensure their suitability for quantitative analysis and other high-purity applications. The following table outlines typical specifications.

Test	Specification	Method
Appearance	White to off-white or pale yellow solid	Visual Inspection
Identity	Conforms to the structure	¹ H NMR, LC-MS
Purity (HPLC)	≥ 98%	HPLC-UV
Optical Rotation	Specific value (e.g., 253.108° for c=0.01 g/mL in ETOH)	Polarimetry
Residual Solvents	To be determined	GC-HS
Water Content	To be determined	Karl Fischer Titration

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of an **O-Desmethyl quinidine** analytical standard using reverse-phase HPLC with UV detection. This method is adapted from established procedures for quinidine and its metabolites.

a. Instrumentation and Materials

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
- **O-Desmethyl quinidine** analytical standard
- Acetonitrile (HPLC grade)
- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Ultrapure water

b. Chromatographic Conditions

Parameter	Condition
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A	10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 10% B; 2-15 min: 10-60% B; 15-17 min: 60% B; 17-18 min: 60-10% B; 18-25 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 235 nm

c. Sample Preparation

- Accurately weigh approximately 1 mg of the **O-Desmethyl quinidine** analytical standard.
- Dissolve the standard in a suitable solvent, such as a mixture of mobile phase A and B (e.g., 80:20 v/v), to a final concentration of 0.1 mg/mL.
- Vortex the solution until the standard is completely dissolved.
- Filter the solution through a 0.45 µm syringe filter before injection.

d. Data Analysis

The purity of the **O-Desmethyl quinidine** standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

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Caption: Workflow for HPLC Purity Assessment of **O-Desmethyl Quinidine**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

This protocol provides a general method for the positive identification and sensitive quantification of **O-Desmethyl quinidine** using LC-MS/MS. This technique is particularly useful for analyzing the compound in complex matrices.

a. Instrumentation and Materials

- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
- **O-Desmethyl quinidine** analytical standard
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water

b. Chromatographic Conditions

Parameter	Condition
Column	C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

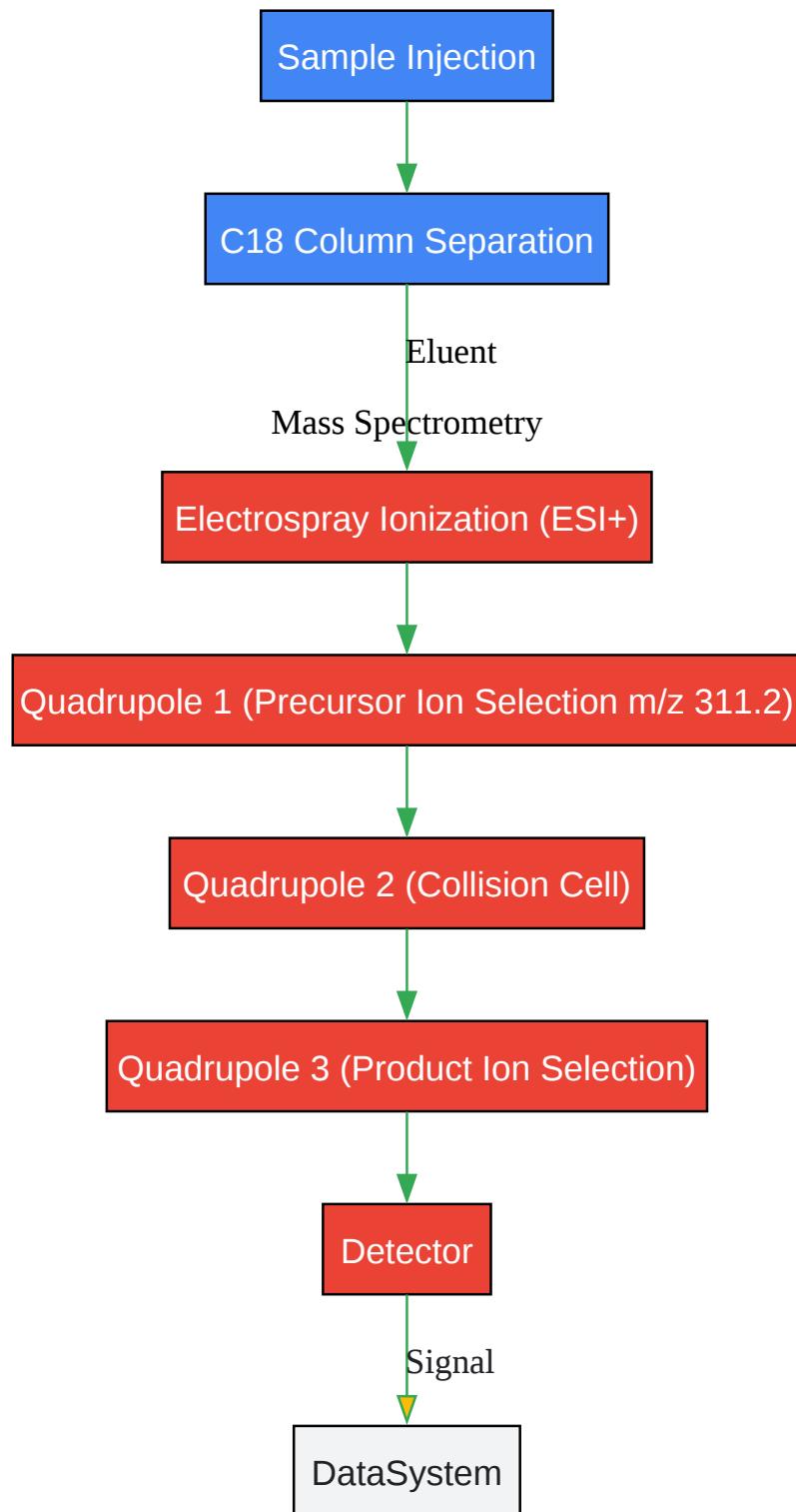
c. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	m/z 311.2
Product Ions (Q3)	To be determined by infusion and fragmentation analysis. Likely fragments would be monitored for quantification and qualification.
Collision Energy	To be optimized for the specific instrument.
Source Temperature	350 °C

d. Sample Preparation

For the analysis of the analytical standard, prepare a dilute solution (e.g., 1-100 ng/mL) in the initial mobile phase composition (95% A: 5% B). For analysis in biological matrices, a protein precipitation or solid-phase extraction step would be required prior to LC-MS/MS analysis.

Liquid Chromatography

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Caption: Logical Flow of LC-MS/MS Analysis for **O-Desmethyl Quinidine**.

Application in Drug Metabolism Studies

O-Desmethyl quinidine is a key analyte in studies investigating the metabolism of quinidine. The analytical standard is essential for:

- Metabolite Identification: Confirming the identity of metabolites produced in *in vitro* (e.g., liver microsomes, hepatocytes) and *in vivo* studies.
- Pharmacokinetic Analysis: Quantifying the concentration of **O-Desmethyl quinidine** in biological samples (e.g., plasma, urine) to determine its pharmacokinetic profile.
- Enzyme Inhibition Studies: **O-Desmethyl quinidine** can be used as a probe substrate or inhibitor to study the activity of drug-metabolizing enzymes, such as cytochrome P450s.^[5]

Stability and Storage

To maintain the integrity of the **O-Desmethyl quinidine** analytical standard, it is crucial to adhere to the recommended storage conditions. Long-term storage at -20°C or below is recommended.^{[5][8]} The standard should be protected from light and moisture. Before use, the container should be allowed to equilibrate to room temperature to prevent condensation. The stability of the standard in solution should be evaluated for the specific solvent and storage conditions used.

Conclusion

The availability of a high-purity, well-characterized **O-Desmethyl quinidine** analytical standard is fundamental for accurate and reliable results in drug development and research. The protocols and information provided in these application notes offer a comprehensive guide for the handling, analysis, and application of this important metabolite and pharmaceutical impurity. Researchers should validate these methods for their specific instrumentation and analytical requirements.

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